Dimethyl trithiocarbonate
Overview
Description
Dimethyl trithiocarbonate is an organic compound with the chemical formula S=C(SCH₃)₂. It is a methyl ester of trithiocarbonic acid and belongs to a subcategory of esters known as thioesters. This compound is a sulfur analog of dimethyl carbonate, where all three oxygen atoms are replaced with sulfur atoms. This compound appears as a yellow liquid with a strong and unpleasant odor .
Synthetic Routes and Reaction Conditions:
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From Thiophosgene and Methanethiol:
Reaction: CSCl₂ + 2 CH₃SH → CS(SCH₃)₂ + 2 HCl
Conditions: This reaction involves the esterification of trithiocarbonic acid with methanethiol.
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From Carbon Disulfide, Aqueous Base, and Methyl Iodide:
Reaction: CS₂ + 2 CH₃I + Base → CS(SCH₃)₂ + By-products
Conditions: This method uses a phase-transfer catalyst and an aqueous base to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various sulfur-oxygen compounds.
Reduction: It can be reduced to form simpler sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides and tosylates are common reagents for substitution reactions.
Major Products:
Oxidation: Sulfur-oxygen compounds.
Reduction: Simpler sulfur-containing compounds.
Substitution: Various substituted trithiocarbonates.
Mechanism of Action
. . .
Mode of Action
It is known that the compound interacts with its targets, likely enzymes or proteins, by forming a covalent bond between the sulfur atoms of its own molecule and the active site of the protein . This interaction can lead to changes in the function of the target protein, potentially altering its activity or function.
Biochemical Pathways
It is used in the preparation of various compounds, indicating that it may play a role in several biochemical reactions . For instance, it is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives, in the generation of tris(organothiyl)methyl radicals, and in the preparation of β-oxodithiocarboxylates .
Result of Action
Given its use in the preparation of various compounds, it is likely that its action results in the formation of new chemical structures .
Action Environment
It is known that dimethyl trithiocarbonate is a combustible compound . Upon catching fire, irritating, suffocating, and toxic gases are released, like carbon oxides and sulfur oxides . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by environmental conditions such as temperature and the presence of ignition sources.
Biochemical Analysis
Biochemical Properties
Dimethyl trithiocarbonate is used in the preparation of methyl-β,β′-dicarbonyldithiocarboxylate derivatives . It is also used in the generation of tris (organothiyl)methyl radicals
Molecular Mechanism
It is known that it can be prepared by treating carbon disulfide with aqueous base, a phase-transfer catalyst, and methyl iodide
Scientific Research Applications
Dimethyl trithiocarbonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl Carbonate: O=C(OCH₃)₂, where oxygen atoms replace sulfur atoms.
Dibenzyl Trithiocarbonate: Similar structure but with benzyl groups instead of methyl groups.
Comparison:
Dimethyl Carbonate: Unlike dimethyl trithiocarbonate, dimethyl carbonate is less reactive due to the presence of oxygen atoms instead of sulfur atoms.
Dibenzyl Trithiocarbonate: This compound is used similarly in polymer chemistry but has different physical properties due to the bulkier benzyl groups.
This compound stands out due to its unique reactivity and applications in generating sulfur-rich compounds and radicals, making it a valuable reagent in various fields of research and industry.
Properties
IUPAC Name |
bis(methylsulfanyl)methanethione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S3/c1-5-3(4)6-2/h1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWMXKTYXNMSLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)SC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177710 | |
Record name | Dimethyl trithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2314-48-9 | |
Record name | Dimethyl trithiocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl trithiocarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl trithiocarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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